1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

Vue d'ensemble

Description

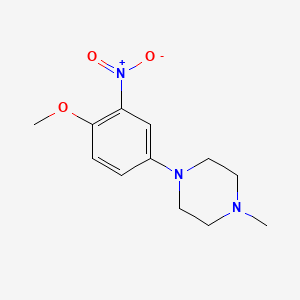

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-methoxy-3-nitrophenyl group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine typically involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then reacted with 4-methylpiperazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods are designed to optimize reaction conditions, minimize waste, and enhance safety .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

- Reduction of the nitro group yields 1-(4-amino-3-methoxyphenyl)-4-methylpiperazine.

- Substitution reactions can yield various derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 4-Methoxy-3-nitroacetophenone

- 1-(4-Methoxyphenyl)-4-methylpiperazine

- 1-(3-Nitrophenyl)-4-methylpiperazine

Uniqueness: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .

Activité Biologique

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a 4-methoxy-3-nitrophenyl group. The presence of these functional groups contributes to its reactivity and interaction with biological targets. The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the nitro group may participate in redox reactions.

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors:

- Enzyme Inhibition : It has been reported to inhibit human carbonic anhydrase isoforms I and II, with inhibition constants (Ki) of approximately 484.02 nM and 526.30 nM, respectively. This inhibition suggests potential applications in treating conditions like glaucoma and epilepsy, where modulation of carbonic anhydrase activity is beneficial.

- Neurotransmitter Interaction : The compound's structure allows it to interact with neurotransmitter systems, which is crucial for developing treatments for neurological disorders. Piperazine derivatives are known for their ability to influence serotonin and dopamine receptors, potentially leading to antidepressant or antipsychotic effects.

Biological Activities

The compound has demonstrated a range of biological activities:

- Antimicrobial Properties : Studies suggest that piperazine derivatives can exhibit antimicrobial effects, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Activity : Preliminary research indicates that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, piperazine-based compounds have shown promise against KARPAS-299 cell lines .

- Cholinesterase Inhibition : The compound may also possess cholinesterase inhibitory activity, which is significant for treating Alzheimer's disease. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for enhancing cholinergic neurotransmission in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of piperazine derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use. The study highlighted the compound's potential as a lead structure for further development into anticancer agents .

Propriétés

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-12(18-2)11(9-10)15(16)17/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYHNDLFYCMLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.